molecular formula C10H11ClO4S B12112442 Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- CAS No. 1152507-00-0

Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-

Cat. No.: B12112442
CAS No.: 1152507-00-0
M. Wt: 262.71 g/mol
InChI Key: JVCKDFSBYGNHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is an organic compound characterized by the presence of a butanoic acid backbone with a 2-chlorophenyl sulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- typically involves the sulfonylation of a butanoic acid derivative with a 2-chlorophenyl sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.

Scientific Research Applications

Chemistry

In chemistry, butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.

Medicine

In medicinal chemistry, butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism by which butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 2-chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 4-[(4-chlorophenyl)sulfonyl]-
  • Butanoic acid, 4-[(2-bromophenyl)sulfonyl]-
  • Butanoic acid, 4-[(2-methylphenyl)sulfonyl]-

Uniqueness

Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1152507-00-0

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

4-(2-chlorophenyl)sulfonylbutanoic acid

InChI

InChI=1S/C10H11ClO4S/c11-8-4-1-2-5-9(8)16(14,15)7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13)

InChI Key

JVCKDFSBYGNHOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CCCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.